N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide is a synthetic organic compound It is characterized by the presence of a dibenzofuran moiety linked to an acetamide group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate biphenyl precursors.
Ether Formation: The dibenzofuran core is then reacted with a suitable alkylating agent to introduce the ether linkage.
Acetamide Formation: The final step involves the reaction of the ether intermediate with 2,5-dimethylaniline and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the acetamide group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-2-(dibenzofuran-2-yloxy)acetamide: Lacks the tetrahydro modification on the dibenzofuran ring.
N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide is unique due to the specific combination of the dibenzofuran core, the tetrahydro modification, and the acetamide group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
380645-96-5 |
---|---|
Molecular Formula |
C22H23NO3 |
Molecular Weight |
349.4g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetamide |
InChI |
InChI=1S/C22H23NO3/c1-14-7-8-15(2)19(11-14)23-22(24)13-25-16-9-10-21-18(12-16)17-5-3-4-6-20(17)26-21/h7-12H,3-6,13H2,1-2H3,(H,23,24) |
InChI Key |
MXRCQLCESCVRER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC3=C(C=C2)OC4=C3CCCC4 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC3=C(C=C2)OC4=C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.